Bifeprunox

Overview

Description

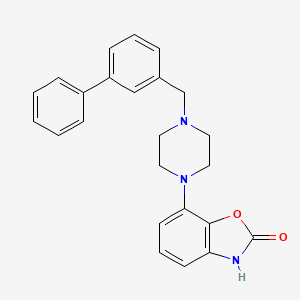

Bifeprunox (C₂₄H₂₃N₃O₂) is a third-generation antipsychotic developed for schizophrenia, characterized by its dual mechanism as a partial dopamine D₂ receptor (D₂R) agonist and full serotonin 5-HT₁A receptor agonist . Clinical trials demonstrated modest efficacy in acute exacerbations and maintenance therapy, with significant reductions in weight, prolactin levels, and triglycerides compared to placebo . Despite favorable metabolic and safety profiles, its development was discontinued in 2009 due to insufficient efficacy data for FDA approval .

Preparation Methods

The synthesis of Bifeprunox involves multiple steps, starting with the preparation of the core structure, which includes a benzoxazole ring and a piperazine moiety. The synthetic route typically involves the following steps:

Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.

Attachment of the Piperazine Moiety: The piperazine ring is then attached to the benzoxazole core through a series of reactions, including nucleophilic substitution and reductive amination.

Final Assembly: The final step involves the coupling of the biphenyl group to the piperazine moiety.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Bifeprunox undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Profile

Bifeprunox is characterized as a partial agonist at dopamine D2 receptors and an agonist at serotonin 5-HT1A receptors. This dual action is believed to contribute to its antipsychotic effects while minimizing common side effects associated with traditional antipsychotics, such as extrapyramidal symptoms and weight gain .

Clinical Applications

-

Schizophrenia Treatment

- Efficacy : In clinical trials, this compound demonstrated significant efficacy in reducing symptoms of schizophrenia. A notable study indicated that a dosage of 20 mg resulted in a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .

- Safety Profile : The drug exhibited a favorable safety profile, with low incidences of extrapyramidal symptoms and no significant weight gain or increase in prolactin levels . These attributes make it a potential alternative for patients who are sensitive to the side effects of other antipsychotics.

-

Potential for Broader Psychiatric Applications

- Although primarily developed for schizophrenia, the receptor profile of this compound suggests potential applications in treating other conditions characterized by dopaminergic dysregulation, such as bipolar disorder and major depressive disorder. However, further research is needed to substantiate these applications.

Efficacy Studies

- A multi-center, placebo-controlled study involving 589 patients assessed the efficacy of this compound over six weeks. Results indicated that patients receiving 20 mg of this compound experienced a greater reduction in PANSS total scores compared to those on placebo . The study also highlighted that lower doses did not yield significant efficacy.

Safety Evaluations

- In evaluating treatment-emergent adverse events (TEAEs), gastrointestinal issues were the most commonly reported side effects, with no clear dose-related trends observed across treatment groups . Importantly, the incidence of extrapyramidal symptoms was comparable to that seen in placebo groups, reinforcing the drug's favorable safety profile .

Comparative Analysis with Other Antipsychotics

| Feature | This compound | Risperidone | Aripiprazole |

|---|---|---|---|

| D2 Receptor Agonism | Partial | Full | Partial |

| Extrapyramidal Symptoms | Low incidence | Moderate | Low |

| Weight Gain | None | Common | Minimal |

| Prolactin Level Increase | None | Yes | None |

| QTc Prolongation | No | Yes | No |

Mechanism of Action

Bifeprunox exerts its effects through a combination of partial agonism at dopamine D2 receptors and agonism at serotonin 5-HT1A receptors. This dual activity allows this compound to stabilize dopamine activity in the brain, reducing overactivity in certain regions while enhancing activity in others. This mechanism is believed to contribute to its efficacy in treating the positive and negative symptoms of schizophrenia, as well as reducing the likelihood of extrapyramidal symptoms .

Comparison with Similar Compounds

Comparison with Aripiprazole

Aripiprazole, another D₂R partial agonist and 5-HT₁A agonist, is a benchmark for third-generation antipsychotics. Key differences include:

Aripiprazole’s unique modulation of Akt-GSK3β pathways contributes to broader therapeutic effects on cognition and mood .

Comparison with Other Third-Generation Antipsychotics

Brexpiprazole

Brexpiprazole, a successor to aripiprazole, exhibits lower D₂R sensitivity and stronger 5-HT₁A/2A antagonism. Unlike this compound, it shows:

Cariprazine

Cariprazine, a D₃-preferring partial agonist, contrasts with this compound in:

- Greater efficacy for negative symptoms .

- Higher risk of metabolic adverse effects (e.g., weight gain) .

SLV313 and SSR181507

These experimental compounds share this compound’s D₂R/5-HT₁A profile but act as D₂R inverse agonists, leading to stronger antagonism and higher EPS risk .

Metabolic Profile Comparison

This compound’s metabolic advantages over typical/atypical antipsychotics are well-documented:

These effects stem from partial D₂R agonism and 5-HT₁A activation, which regulate appetite and lipid metabolism .

Efficacy Data

- Acute Schizophrenia: this compound 20–30 mg showed modest PANSS reductions (effect size ~0.3 vs. placebo) but inferior to risperidone (effect size ~0.6) .

- Maintenance Therapy: In stable patients, this compound delayed relapse (RR = 0.71 vs. placebo) with sustained metabolic benefits .

Adverse Events

- Common: Nausea (15–20%), vomiting (10%), dizziness (8%) .

- Rare: QTc prolongation (non-significant) and one death (unclear causality) .

Reasons for Discontinuation

Despite preclinical promise, this compound failed to secure FDA approval due to:

Insufficient Efficacy : PANSS improvements were deemed clinically marginal compared to existing drugs .

Biological Activity

Bifeprunox is an atypical antipsychotic compound primarily developed for the treatment of schizophrenia. It exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. This dual activity is significant as it allows for modulation of dopaminergic and serotonergic systems, potentially addressing both positive and negative symptoms of schizophrenia while minimizing common side effects associated with traditional antipsychotics.

This compound's mechanism involves:

- Dopamine D2 Receptor Partial Agonism : This property helps stabilize dopamine levels in the brain, reducing hyperactivity in overactive dopaminergic pathways while enhancing activity in underactive regions. This contrasts with traditional antipsychotics that typically antagonize these receptors, which can lead to increased side effects such as extrapyramidal symptoms (EPS) and hyperprolactinemia .

- Serotonin 5-HT1A Receptor Agonism : This action may contribute to the drug's efficacy against negative symptoms of schizophrenia, such as emotional blunting and social withdrawal, while also potentially reducing anxiety and improving mood .

In Vivo Studies

Research indicates that this compound significantly affects neuronal firing rates in specific brain regions:

- Dopamine Neurons : In studies involving rats, this compound reduced the firing rate of dopamine neurons in the ventral tegmental area (VTA) by 20-50% and decreased bursting activity by 70-100% . This reduction in phasic activity is crucial as it suggests a potential for this compound to mitigate positive symptoms of schizophrenia without causing significant sedation.

- Serotonin Neurons : this compound was found to be more effective than aripiprazole in suppressing the firing activity of serotonin neurons, indicating a stronger influence on serotonergic pathways .

Clinical Efficacy

In clinical trials, this compound demonstrated efficacy in reducing symptoms of schizophrenia as measured by various scales:

- PANSS Scores : In a controlled study with 589 patients, those treated with this compound (20 mg) showed a significant reduction in PANSS total scores compared to placebo, with an effect size of -0.339 .

- Weight and Prolactin Levels : this compound treatment resulted in statistically significant decreases in weight and prolactin levels compared to placebo, which is notable since many antipsychotics are associated with weight gain and increased prolactin levels .

Adverse Effects

The safety profile of this compound appears favorable compared to other antipsychotics:

- Extrapyramidal Symptoms (EPS) : The incidence of EPS was comparable between this compound and placebo groups, suggesting a lower risk of movement disorders associated with its use .

- Gastrointestinal Effects : Common treatment-emergent adverse events included gastrointestinal issues such as nausea and constipation, but these were generally mild .

Comparative Efficacy

A summary table comparing this compound to other antipsychotics highlights its unique profile:

| Drug | PANSS Reduction | Weight Change | Prolactin Change | EPS Incidence |

|---|---|---|---|---|

| This compound 20 mg | Significant (-0.339) | Decrease (~1 kg) | Decrease | Low |

| Risperidone 6 mg | Significant | Increase (~1.5 kg) | Increase | Higher |

| Placebo | No significant change | Minimal change | No significant change | Low |

Case Study 1: Efficacy in Acute Schizophrenia

In a double-blind study involving patients experiencing acute exacerbations of schizophrenia, this compound was administered over six weeks. Results indicated a significant reduction in PANSS scores compared to placebo, reinforcing its potential as an effective treatment option for acute episodes .

Case Study 2: Long-term Use

Another study assessed long-term use where patients switched from other atypical antipsychotics to this compound. The transition was associated with improved tolerability and reduced metabolic side effects over six months, further supporting its role as a favorable treatment alternative for patients concerned about weight gain and metabolic syndrome .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Bifeprunox's dual partial agonism at dopamine D2 and serotonin 5-HT1A receptors?

- Methodological Answer : Preclinical studies often employ rodent models to assess receptor occupancy and behavioral outcomes. For example, conditioned avoidance response (CAR) tests in rats evaluate antipsychotic efficacy, while catalepsy bar tests measure extrapyramidal symptom (EPS) liability. In vivo DA D2 receptor occupancy can be quantified using positron emission tomography (PET) in primates or humans. Contralateral turning in 6-hydroxydopamine-lesioned rats and apomorphine-induced climbing tests in mice are used to characterize partial agonist activity . Combining these with 5-HT1A receptor antagonism (e.g., WAY 100635) clarifies the role of serotonergic modulation in EPS mitigation .

Q. How do clinical trial designs for this compound address its metabolic profile compared to other atypical antipsychotics?

- Methodological Answer : Phase II/III trials prioritize metabolic endpoints (weight, lipids, glucose) as secondary outcomes. Integrated safety analyses pool data from multiple short-term (6-week) and long-term (6-month) trials to assess metabolic syndrome risk. For example, a 6-month trial (N=497) measured weight, triglycerides, and HbA1c in a subset of patients, demonstrating this compound's neutral or beneficial effects . Comparative trials with risperidone or olanzapine use randomized, double-blind designs to isolate metabolic differences, ensuring matched baseline characteristics and standardized dietary monitoring .

Q. What pharmacokinetic challenges exist in studying this compound, and how can they be resolved?

- Methodological Answer : Limited published data on absorption, distribution, and metabolism necessitate targeted pharmacokinetic/pharmacodynamic (PK/PD) modeling. Preclinical CAR test data and DA D2 occupancy metrics in rats inform steady-state plasma concentration estimates (~5–10 ng/ml). Human PET studies correlate plasma levels with receptor occupancy, while protein binding assays (e.g., equilibrium dialysis) address its high plasma protein affinity. Population pharmacokinetics in schizophrenia trials can account for inter-individual variability .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy outcomes in this compound clinical trials (e.g., significant vs. non-significant PANSS reductions)?

- Methodological Answer : Discrepancies may arise from trial design variations. For instance, a 6-week trial (N=604) showed non-significant PANSS improvements compared to placebo, potentially due to higher baseline symptom severity or shorter duration. In contrast, a 6-month trial (N=497) demonstrated significant delay in symptom deterioration, suggesting prolonged treatment is critical for observable effects. Meta-analyses of pooled data (N=1995 from 6-week trials) should adjust for confounding factors like dosing schedules (20 mg vs. 30 mg), patient adherence, and active comparators (e.g., olanzapine) . Sensitivity analyses using mixed-model repeated measures (MMRM) instead of last observation carried forward (LOCF) can reduce bias from dropout rates (~50%) .

Q. What methodological strategies optimize preclinical-to-clinical translation of this compound's cognitive-enhancing effects?

- Methodological Answer : Animal models of cognitive dysfunction (e.g., NMDA receptor antagonist-induced deficits in rodents) should align with clinical endpoints like the MATRICS Consensus Cognitive Battery (MCCB) in schizophrenia trials. Cross-species behavioral tasks (e.g., attentional set-shifting) improve translatability. Pharmacodynamic biomarkers (e.g., prefrontal cortex dopamine release via microdialysis) and functional MRI in primates can bridge mechanistic gaps. Dose-ranging studies in stable schizophrenia patients with cognitive impairment are essential to validate preclinical findings .

Q. How does this compound's partial agonist efficacy at D2 receptors influence its therapeutic window compared to full antagonists?

- Methodological Answer : In vitro functional assays (e.g., cAMP accumulation in transfected cells) quantify intrinsic activity (IA) at D2 receptors. This compound's lower IA (~30% vs. dopamine) reduces over-blockade risks, minimizing hyperprolactinemia and EPS. Comparative receptor occupancy studies in humans using PET ligands (e.g., [11C]raclopride) show >90% D2 occupancy without catalepsy, contrasting with full antagonists like haloperidol. Adaptive trial designs with dose titration based on occupancy thresholds (65–80%) may balance efficacy and safety .

Q. Data Analysis and Interpretation

Q. What statistical approaches best address high dropout rates in this compound long-term trials?

- Methodological Answer : Use both LOCF and MMRM analyses to handle missing data. LOCF assumes dropout values remain stable, while MMRM models longitudinal data with covariates (e.g., baseline severity, adverse events). Sensitivity analyses comparing completers vs. dropouts identify confounding factors (e.g., GI-related attrition). Survival analysis (Kaplan-Meier curves) for time-to-deterioration endpoints accounts for censored data .

Q. How can researchers leverage this compound's unique metabolic profile to design comparative effectiveness trials?

- Methodological Answer : Non-inferiority designs comparing this compound to metabolic-neutral agents (e.g., aripiprazole) prioritize weight change and lipid parameters as co-primary endpoints. Stratified randomization by baseline metabolic risk (e.g., BMI >30) ensures subgroup validity. Blinded adjudication of metabolic outcomes reduces measurement bias. Cost-effectiveness analyses incorporating metabolic monitoring costs (e.g., lipid panels) highlight long-term advantages .

Q. Research Gaps and Future Directions

Q. What experimental frameworks validate this compound's antidepressant/anxiolytic effects observed in preclinical models?

- Methodological Answer : Clinical trials targeting comorbid depression in schizophrenia (e.g., Calgary Depression Scale) or adjunctive use in major depressive disorder (MDD) with anxiety components. Behavioral tasks (e.g., forced swim test in rodents) paired with serotonin/dopamine microdialysis clarify monoaminergic mechanisms. Translational biomarkers (e.g., BDNF levels) in patient serum samples correlate preclinical and clinical outcomes .

Q. How can pharmacokinetic uncertainties be resolved to inform personalized dosing regimens?

- Methodological Answer : Population PK modeling using sparse sampling in Phase III trials identifies covariates (e.g., CYP2D6 polymorphisms, age). Therapeutic drug monitoring (TDM) in refractory patients optimizes trough concentrations. Physiologically based pharmacokinetic (PBPK) models predict drug-drug interactions, critical for polypharmacy populations .

Properties

IUPAC Name |

7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19/h1-11,16H,12-15,17H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGODHVAJQTCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188592 | |

| Record name | Bifeprunox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350992-10-8 | |

| Record name | Bifeprunox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350992-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifeprunox [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350992108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifeprunox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04888 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bifeprunox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFEPRUNOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP69E83Z79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.